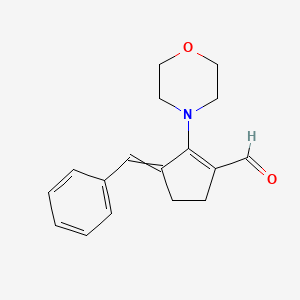
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzylidene group, a morpholine ring, and a cyclopentene carbaldehyde moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde typically involves the condensation of benzaldehyde with 2-morpholin-4-yl-cyclopent-1-enecarbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid.
Reduction: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol.
Substitution: Various substituted benzylidene derivatives, depending on the substituent introduced.
科学研究应用
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is not well-understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The benzylidene group may facilitate binding to aromatic residues in proteins, while the morpholine ring could enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol: A reduced form of the compound with a primary alcohol group.
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules, enhancing its value in scientific research and industrial applications .
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2 |
InChI 键 |
VPFJNVZPSMYAON-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
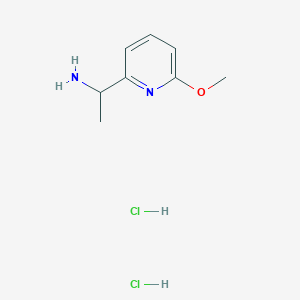

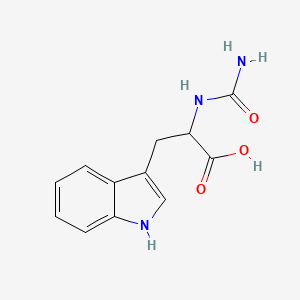
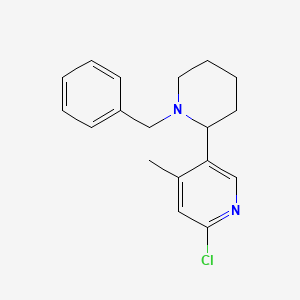
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
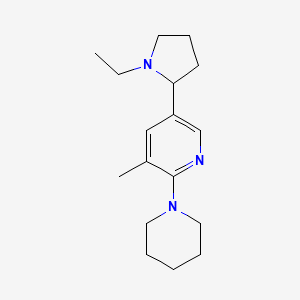
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

